
Lapatinib 2-Fluoro Impurity
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lapatinib 2-Fluoro Impurity: is a chemical compound related to Lapatinib, a dual tyrosine kinase inhibitor used in the treatment of breast cancer. This impurity is often studied to understand the purity, stability, and potential side effects of the pharmaceutical product. It is crucial in pharmaceutical research for quality control, method validation, and stability studies .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Lapatinib 2-Fluoro Impurity involves several synthetic steps. One common method includes the reaction of 4-chloro-6-iodo-quinazoline with 3-chloro-4-(3’-fluorobenzyloxy)aniline to form an intermediate, which is then further reacted to produce the final compound . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .
化学反应分析
Types of Reactions: Lapatinib 2-Fluoro Impurity undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are typical, using reagents like chlorine or nitric acid
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst
Major Products Formed: The major products formed from these reactions include various fluorinated and chlorinated derivatives, which are analyzed for their potential biological activity and stability .
科学研究应用
Synthesis of Lapatinib and Its Impurities
The synthesis of lapatinib involves several chemical reactions, where impurities such as the 2-fluoro variant can emerge. Various synthetic methods have been developed to enhance yield and purity while minimizing toxic byproducts. For instance, one method utilizes 2-furaldehyde diethyl acetal in a one-pot reaction that achieves a conversion rate of up to 70% with a purity of 98% . The presence of impurities like the 2-fluoro variant can affect the pharmacokinetics and pharmacodynamics of the drug, necessitating rigorous analytical methods for their identification and quantification.
Cancer Treatment
Lapatinib has shown significant efficacy in treating HER2-positive breast cancer. The 2-fluoro impurity may influence the drug's activity by altering its binding affinity to the target receptors. Studies have demonstrated that lapatinib effectively inhibits tumor growth in various cancer models, including breast cancer and squamous cell carcinoma of the head and neck .
- Clinical Trials : In phase II trials, lapatinib has been evaluated in combination with other agents like trastuzumab, showing improved outcomes compared to monotherapy . The presence of impurities can impact these results, highlighting the need for precise control over drug formulation.
Case Study 1: Efficacy in Brain Metastases
A study examined lapatinib's distribution in HER2-overexpressing brain metastases. Results indicated that while lapatinib penetrates brain tissue, its effectiveness is limited in treating brain metastases compared to other sites . The role of impurities like the 2-fluoro variant was not directly assessed but could potentially influence drug distribution and efficacy.
Case Study 2: Resistance Mechanisms
Research into lapatinib-resistant cell lines revealed that prolonged exposure leads to cellular adaptations that diminish drug sensitivity. The role of impurities in these resistance mechanisms remains an area for further investigation, as they might contribute to altered drug metabolism or receptor interactions .
作用机制
The mechanism of action of Lapatinib 2-Fluoro Impurity is closely related to that of Lapatinib. It inhibits the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). By binding to the ATP-binding pocket of these receptors, it prevents their phosphorylation and subsequent activation of downstream signaling pathways, which are crucial for cell proliferation and survival .
相似化合物的比较
Lapatinib: The parent compound, used in cancer treatment.
Lapatinib 4-Fluoro Analog: Another fluorinated derivative with similar properties.
Lapatinib Deschloro Impurity: A related impurity with a different halogen substitution
Uniqueness: Lapatinib 2-Fluoro Impurity is unique due to its specific fluorine substitution, which can significantly affect its chemical and biological properties. This makes it an important compound for studying the effects of fluorination on drug activity and stability .
生物活性
Lapatinib, a dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), has been extensively studied for its therapeutic potential in various cancers, particularly HER2-positive breast cancer. The compound Lapatinib 2-Fluoro Impurity, a derivative of Lapatinib, has garnered attention due to its unique biological activities and implications in cancer treatment. This article delves into the biological activity, pharmacodynamics, clinical efficacy, and safety profile of this compound, supported by data tables and relevant case studies.
Overview of Lapatinib and Its Impurities
Lapatinib is known for its capability to inhibit tyrosine kinase activity associated with EGFR and HER2, which are often overexpressed in various malignancies. The structure of this compound is closely related to that of its parent compound, potentially influencing its biological activity.
Chemical Structure
- Chemical Formula : C29H26ClFN4O4S
- CAS Number : 68178766
- Molecular Weight : 528.05 g/mol
Lapatinib functions by blocking the phosphorylation of EGFR and HER2 receptors, which inhibits downstream signaling pathways involved in cell proliferation and survival. This mechanism is crucial in targeting tumors that exhibit overexpression of these receptors.
Biological Activity
The biological activity of this compound can be summarized as follows:
- Inhibition of Cell Proliferation : Studies have shown that Lapatinib effectively reduces cell proliferation in HER2-positive breast cancer cell lines.
- Induction of Apoptosis : While the parent compound has demonstrated some effect on apoptosis induction, the specific impact of the 2-Fluoro Impurity remains to be fully elucidated.
- Inhibition of Tumor Growth : Preclinical models suggest that both Lapatinib and its impurities can significantly inhibit tumor growth in xenograft models.
Case Studies
-
HER2-Positive Breast Cancer :
A Phase II study evaluated the efficacy of Lapatinib in patients with HER2-positive metastatic breast cancer who had previously failed trastuzumab therapy. The study reported a modest response rate, with approximately 6% achieving clinical benefit .Study Parameters Results Total Patients 140 Response Rate (HER2-positive) 4.3% (investigator), 1.4% (independent) Common Adverse Events Diarrhea (54%), Rash (30%) -
Brain Metastases :
In another study focusing on brain metastases from HER2-positive breast cancer, Lapatinib demonstrated clinical activity with manageable toxicity profiles .Toxicity Profile % Occurrence Diarrhea 23% (Grade 2), 21% (Grade 3) Fatigue 15% Headache 10%
Pharmacodynamics
The pharmacodynamics of Lapatinib indicate that it leads to significant inhibition of pEGFR levels and decreased proliferation rates in certain tumor types . However, the specific effects of the 2-Fluoro Impurity on these parameters require further investigation.
Safety Profile
Lapatinib is associated with several adverse effects:
- Common Side Effects : Diarrhea, rash, nausea, fatigue.
- Serious Adverse Events : Hepatotoxicity has been noted in some patients, leading to elevations in liver enzymes .
Adverse Event | % Incidence |
---|---|
Diarrhea | 54% |
Rash | 30% |
Nausea | 24% |
属性
IUPAC Name |
N-[3-chloro-4-[(2-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClFN4O4S/c1-40(36,37)13-12-32-16-22-8-11-27(39-22)19-6-9-26-23(14-19)29(34-18-33-26)35-21-7-10-28(24(30)15-21)38-17-20-4-2-3-5-25(20)31/h2-11,14-15,18,32H,12-13,16-17H2,1H3,(H,33,34,35) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSNUFCAWIGPSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC=CC=C5F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26ClFN4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。